molecular formula C6H10N2O B591331 1,7-Diazabicyclo[4.2.0]octan-8-one CAS No. 139424-12-7

1,7-Diazabicyclo[4.2.0]octan-8-one

Cat. No.: B591331
CAS No.: 139424-12-7
M. Wt: 126.159
InChI Key: DTMFTCKPWKZSGN-UHFFFAOYSA-N
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Description

1,7-Diazabicyclo[4.2.0]octan-8-one is a bicyclic organic compound featuring a fused bicyclo[4.2.0] ring system with nitrogen atoms at positions 1 and 7 and a ketone group at position 6. Its molecular formula is C₆H₈N₂O, with a molecular weight of 124.14 g/mol. The ketone group enhances polarity, influencing solubility and hydrogen-bonding capabilities, while the nitrogen atoms may serve as sites for protonation or coordination .

Properties

CAS No.

139424-12-7

Molecular Formula

C6H10N2O

Molecular Weight

126.159

IUPAC Name

1,7-diazabicyclo[4.2.0]octan-8-one

InChI

InChI=1S/C6H10N2O/c9-6-7-5-3-1-2-4-8(5)6/h5H,1-4H2,(H,7,9)

InChI Key

DTMFTCKPWKZSGN-UHFFFAOYSA-N

SMILES

C1CCN2C(C1)NC2=O

Synonyms

1,7-Diazabicyclo[4.2.0]octan-8-one(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between 1,7-Diazabicyclo[4.2.0]octan-8-one and its analogues:

Compound Name Molecular Formula Ring System Functional Groups Key Properties/Applications
This compound C₆H₈N₂O Bicyclo[4.2.0] Ketone, 2×N Polar, potential H-bond acceptor
5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one C₅H₇N₂O₂ Bicyclo[4.2.0] Ketone, 2×N, 1×O Increased polarity due to oxygen
1,7-Diazabicyclo[5.4.0]undec-7-ene (DBU) C₉H₁₆N₂ Bicyclo[5.4.0] Alkene, 2×N Superbase, ionic liquid component
2,5-Diazabicyclo[4.2.0]octane derivatives Varies Bicyclo[4.2.0] 2×N (positions 2,5) GLP-1 receptor modulators (pharma)
7-Methyl-1,7-diazabicyclo[4.2.0]oct-2-en-8-one C₇H₁₀N₂O Bicyclo[4.2.0] Ketone, 2×N, methyl, alkene Enhanced lipophilicity, altered reactivity

Detailed Analysis of Analogues

5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one
  • Structural Difference : Incorporates an oxygen atom in the bicyclic framework, replacing a carbon.
  • Impact: The electronegative oxygen increases polarity and may alter hydrogen-bonding capacity compared to the parent compound.
1,7-Diazabicyclo[5.4.0]undec-7-ene (DBU)
  • Structural Difference : Larger bicyclo[5.4.0] ring system with an alkene group instead of a ketone.
  • Functional Impact: DBU’s conjugated alkene and nitrogen lone pairs make it a potent non-nucleophilic base (pKa ~12). It forms protic ionic liquids (e.g., [DBUH][TFSI]), where hydrogen-bonding strength correlates with anion basicity. In contrast, this compound’s ketone group likely reduces basicity but enhances electrophilicity .
2,5-Diazabicyclo[4.2.0]octane Derivatives
  • Structural Difference : Nitrogen atoms at positions 2 and 5 instead of 1 and 7; lacks a ketone.
  • Functional Impact: These derivatives exhibit pharmacological activity as GLP-1 receptor modulators.
7-Methyl-1,7-diazabicyclo[4.2.0]oct-2-en-8-one
  • Structural Difference : Methyl substitution at nitrogen and an alkene group in the ring.
  • Functional Impact: The methyl group increases steric bulk and lipophilicity (logP ~0.5 vs. parent compound’s ~-1.2).

Property Comparisons

Property This compound DBU 2,5-Diazabicyclo[4.2.0]octane Derivatives
Polarity High (ketone) Moderate (alkene) Low (no ketone)
Basicity (pKa) ~5–7 (estimated) ~12 Not applicable (neutral)
Hydrogen-Bonding Capacity Strong acceptor (ketone) Moderate (N–H in PIL) Weak
Applications Catalyst intermediates, drug leads Ionic liquids, base Pharmaceuticals

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